![molecular formula C29H25NO7 B2883670 N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide CAS No. 919723-80-1](/img/structure/B2883670.png)
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide” is a derivative of coumarin . Coumarin and 7-hydroxy coumarins are significant as natural fragrances, having a characteristic odour like vanilla beans . They have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro .
Synthesis Analysis
The synthesis of this compound involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . This affords novel 8-substituted-7-hydroxy coumarin derivatives .Molecular Structure Analysis
The molecular structure of this compound can be characterized by IR, 1H, 13C NMR, mass spectral and elemental analysis data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Knoevenagel reaction . This reaction is used to form novel 8-substituted-7-hydroxy coumarin derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectrometry .科学的研究の応用
Structural Analysis and Molecular Properties
A study by Anuradha et al. (2012) focused on the crystal structure of N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]- Benzamide, highlighting its intermolecular hydrogen bonds leading to dimer formation and intramolecular π-π interactions. This structural elucidation provides foundational knowledge for its applications in designing compounds with specific pharmacological activities or material properties (Anuradha, Vasuki, Khan, & Kulkarni, 2012).
Synthetic Access and Chemical Reactivity
Alvey et al. (2008) described a new synthetic route to furo[3,2-f]chromene analogues, starting from a structure similar to N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide, for the development of antimycobacterial agents. This research underlines the compound's utility in generating biologically active derivatives that could be more effective against mycobacterial infections (Alvey, Prado, Huteau, Saint‐Joanis, Michel, Koch, Cole, Tillequin, & Janin, 2008).
Computational Investigations
A computational study by Mallikarjunaiah, Girish, and Gurumurthy (2021) on a benzofuran coumarin derivative structurally related to N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide explored its electronic structure, including HOMO-LUMO analysis and electrostatic potential maps. This investigation is crucial for understanding the compound's reactivity, photophysical properties, and potential applications in materials science and drug design (Mallikarjunaiah, Girish, & Gurumurthy, 2021).
将来の方向性
作用機序
Target of Action
The compound, N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide, is an extended flavonoid . Flavonoids are known to interact with a wide range of targets, including enzymes, receptors, and cellular structures . They have been reported to exert notably antimicrobial , antifungal , and tuberculostatic activity.
Mode of Action
Flavonoids, in general, are known to interact with their targets through various mechanisms, such as direct binding or modulation of signal transduction pathways . The compound’s interaction with its targets may result in changes in cellular processes, leading to its observed biological effects .
Biochemical Pathways
Flavonoids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling . The compound’s effects on these pathways could contribute to its biological activity.
Pharmacokinetics
Flavonoids, in general, are known to have variable bioavailability due to factors such as metabolism and intestinal absorption . These factors can significantly impact the compound’s biological effects.
Result of Action
Based on its classification as a flavonoid, it may exert effects such as modulation of enzyme activity, alteration of cell signaling pathways, and interaction with cellular structures . These effects could contribute to its observed antimicrobial, antifungal, and tuberculostatic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
特性
IUPAC Name |
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO7/c1-15-10-16(2)26-19(11-15)20(14-24(31)37-26)27-25(18-8-6-7-9-21(18)36-27)30-29(32)17-12-22(33-3)28(35-5)23(13-17)34-4/h6-14H,1-5H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBRBZDPTMMFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

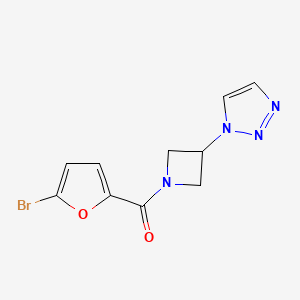
![N-(4-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883590.png)
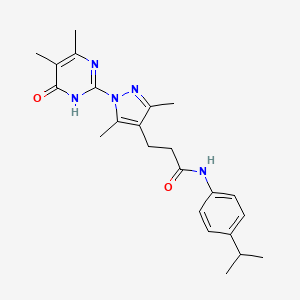
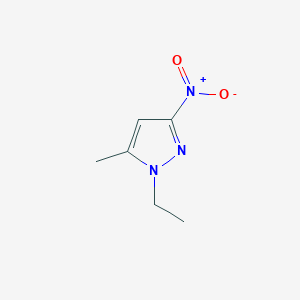
![2-{3-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-5-(4-fluorophenyl)pyrimidine](/img/structure/B2883595.png)


![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883600.png)
![Trimethyl-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]azanium;iodide](/img/structure/B2883601.png)
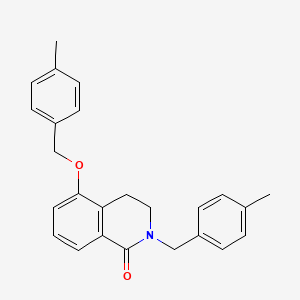
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2883603.png)
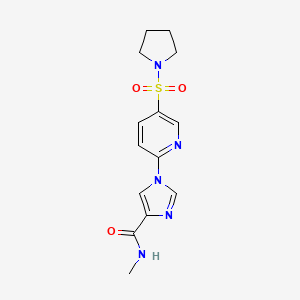
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2883608.png)
![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2883609.png)